Appenolide B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
148077-11-6 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-[(E)-8-hydroxynon-1-enyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-11(15)8-6-4-3-5-7-9-13-10-17-14(16)12(13)2/h7,9,11,15H,3-6,8,10H2,1-2H3/b9-7+ |
InChI Key |
XJNVZUVIGOZMFT-VQHVLOKHSA-N |
SMILES |
CC1=C(COC1=O)C=CCCCCCC(C)O |
Isomeric SMILES |
CC1=C(COC1=O)/C=C/CCCCCC(C)O |
Canonical SMILES |
CC1=C(COC1=O)C=CCCCCCC(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Appenolide B |
Origin of Product |
United States |
Discovery, Isolation, and Biological Origin of Appenolide B
Historical Context of Appenolide B Discovery
This compound is one of three related antifungal 2(5H)-furanones, alongside Appenolide A and Appenolide C. These compounds were first reported in the Journal of Natural Products in 1993. nih.govacs.orgacs.org The discovery of these appenolides contributed to the understanding of natural products produced by fungi, particularly those from less explored ecological niches. uiowa.edu
Identification of Podospora appendiculata as the Source Organism
The source organism for this compound has been identified as the coprophilous fungus Podospora appendiculata. nih.govinvivochem.cnmedkoo.comatcc.org This fungus is known to produce Appenolide A, this compound, and Appenolide C. atcc.orgwikipedia.org Podospora appendiculata is a member of the division Ascomycota. wikipedia.org
Ecological Niche of Coprophilous Fungi and Their Metabolite Production
Coprophilous fungi are a group of saprotrophic fungi that predominantly grow on animal dung, particularly from herbivores. ijmtst.comresearchgate.netnih.gov Their life cycle often involves spores being ingested by herbivores from vegetation, passing through the digestive tract, and being excreted in the dung. ijmtst.com This unique habitat, rich in nutrients from undigested plant matter, supports a diverse fungal community. ijmtst.comnih.gov
Dung-inhabiting fungi play a crucial ecological role in decomposing and recycling nutrients within animal waste. ijmtst.comresearchgate.net In this competitive environment, coprophilous fungi produce a wide array of bioactive secondary metabolites. ijmtst.comresearchgate.net These metabolites are actively involved in interactions with and defense against other microorganisms, inhibiting their growth and thus enhancing the ecological fitness of the producer fungi. ijmtst.comresearchgate.net This includes the production of antibiotic compounds to compete with other microorganisms present in the dung. researchgate.net The study of coprophilous fungi has been highlighted as a promising approach for the discovery of new bioactive natural products, including antifungal agents. uiowa.edu
Isolation Methodologies for this compound from Fungal Cultures
Appenolides A, B, and C were isolated from liquid cultures of Podospora appendiculata. nih.gov The isolation process involved repeated preparative thin-layer chromatography (TLC) on silica (B1680970) gel. nih.gov This chromatographic technique is commonly used to separate compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase. The structures of the isolated compounds were determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. nih.govacs.org Efforts to produce appenolides on soy-flour- or corn-meal-based media were reported as unsuccessful in one study, suggesting specific culture requirements for their production. acs.org
Isolation of fungal metabolites generally involves cultivating the fungus in a suitable medium, followed by extraction of the desired compounds from the culture filtrate or mycelial biomass using appropriate solvents. scirp.orgnih.govdergipark.org.tr Chromatographic methods, such as TLC and column chromatography, are then employed for the purification of the isolated compounds. nih.govuiowa.edu Spectroscopic techniques like NMR and MS are essential for the structural elucidation of the purified metabolites. nih.govacs.org
Structural Characterization and Elucidation of Appenolide B
Chemical Classification: The 2(5H)-Furanone Scaffold
Appenolide B is classified as a 2(5H)-furanone acs.orgchemblink.comnih.gov. The 2(5H)-furanone scaffold is a five-membered heterocyclic ring containing an endocyclic ester group and a double bond at the C-4 to C-5 position. This structural motif is found in a variety of natural products, many of which exhibit diverse biological activities. Appenolides A, B, and C all share this fundamental 2(5H)-furanone core structure acs.orgnih.gov.
Structural Relationships within the Appenolide Series (Appenolide A, B, and C)
Appenolides A, B, and C are closely related antifungal compounds isolated from the coprophilous fungus Podospora appendiculata acs.orgnih.govmedchemexpress.com. While they share the 2(5H)-furanone core, they differ in the structure of their side chains. This compound and Appenolide C share the same molecular formula, C₁₄H₂₂O₃, whereas Appenolide A has a molecular formula of C₁₄H₂₀O₃ acs.orgchemblink.comresearchgate.net.
The structural differences lie in the functionalization of the aliphatic side chain attached to the furanone ring. The chemical shifts obtained from NMR analysis of Appenolides B and C were assigned by comparison with those of Appenolide A, as well as with known compounds like 2-hexanol (B165339) and 3-hexanol (B165604) acs.org. This comparative analysis was crucial in elucidating the positions and types of substituents on the side chains of this compound and Appenolide C relative to Appenolide A. Research indicated that the absolute stereochemistry of Appenolides B and C remained to be determined at the time of their initial characterization, and the sample of this compound studied appeared to be racemic acs.org.
Spectroscopic Techniques Employed in Structural Determination
The structures of Appenolides A, B, and C were primarily determined through the comprehensive analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data acs.orgnih.gov.
NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can deduce the types of protons and carbons present and their connectivity lehigh.edursc.orgmsu.edu. Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, are often employed to establish correlations between different atoms and piece together the molecular structure.
Mass spectrometry provides information about the molecular weight of a compound and can also reveal structural fragments through the analysis of fragmentation patterns lehigh.edursc.orgmsu.edu. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula of a compound acs.org.
Biosynthetic Investigations of Appenolide B
Proposed Biosynthetic Pathways of Appenolide B
While the precise, step-by-step biosynthetic pathway leading specifically to this compound in Podospora appendiculata is not extensively detailed in the available literature, its classification as a polyketide furanone suggests a pathway consistent with general fungal polyketide biosynthesis. researchgate.net Fungal polyketide pathways typically involve the iterative condensation of small precursor molecules, primarily acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthase enzymes. rasmusfrandsen.dknih.govwikipedia.org The resulting polyketide chain undergoes a series of modifications, which can include cyclization, reduction, oxidation, and other tailoring reactions, ultimately leading to the diverse structures of polyketide natural products. The furanone structure of this compound implies specific cyclization and modification steps occur during or after the polyketide chain assembly.
Polyketide Origin of this compound
This compound is recognized as a furanone polyketide. researchgate.net Polyketides represent a large and structurally diverse group of natural products synthesized through a process analogous to fatty acid biosynthesis. wikipedia.org The core structure of polyketides is built by the sequential coupling of small carboxylic acid units, predominantly acetate (B1210297) (delivered as malonyl-CoA extender units), onto a starter unit, typically acetyl-CoA. rasmusfrandsen.dknih.govwikipedia.org This chain elongation is catalyzed by polyketide synthases (PKSs). nih.govwikipedia.org Unlike fatty acid synthesis, polyketide biosynthesis often involves incomplete reduction of the β-keto groups formed after each condensation step, leading to a varied pattern of ketone, hydroxyl, and methylene (B1212753) groups along the growing carbon chain. rasmusfrandsen.dk The final structure of a polyketide, such as this compound, is determined by the specific starter and extender units used, the number of condensation cycles, and the subsequent enzymatic modifications of the polyketide chain.
Enzymatic and Genetic Underpinnings of Appenolide Biosynthesis
The biosynthesis of polyketides like this compound is carried out by complex enzyme systems known as polyketide synthases (PKSs). nih.govwikipedia.org Fungal PKSs are typically large, multi-domain enzymes or complexes that iteratively catalyze the condensation and modification steps. rasmusfrandsen.dknih.gov The genes encoding these PKS enzymes and other tailoring enzymes involved in the biosynthetic pathway are often clustered together in fungal genomes, forming what are known as biosynthetic gene clusters (BGCs). iastate.edunih.govmdpi.com These clusters facilitate the coordinated expression of the genes required for the production of a specific secondary metabolite. While the general involvement of PKS enzymes and the likelihood of a dedicated BGC for this compound biosynthesis in Podospora appendiculata can be inferred based on its polyketide nature, specific details regarding the gene cluster composition, the identities of the PKS and tailoring enzymes, and the regulatory mechanisms governing this compound production are not extensively described in the provided search results. Research into fungal secondary metabolism continues to uncover the specific enzymatic and genetic details underlying the biosynthesis of various polyketides. mdpi.com
Compound Information
Synthetic Endeavors: Total Synthesis and Analogues of Appenolide B
Rationale for Total Synthesis of Appenolide B
The total synthesis of a natural product like this compound is driven by several key rationales within organic chemistry and drug discovery. One primary motivation is the confirmation of the proposed chemical structure. nih.govnih.gov While spectroscopic methods provide substantial evidence, a successful total synthesis unequivocally validates the structural assignment. nih.gov
Furthermore, total synthesis serves as a crucial testbed for the development and application of new synthetic methodologies and strategies. nih.govnih.gov The intricate architecture of complex molecules often necessitates the invention or refinement of chemical reactions and synthetic routes. nih.gov Successfully navigating the challenges posed by stereocenters, functional groups, and ring systems in a molecule like this compound pushes the boundaries of synthetic organic chemistry.
Another significant rationale is the potential need for larger quantities of the compound than can be economically isolated from natural sources. nih.govnih.gov If this compound shows promising biological activity, a scalable synthetic route would be essential for further biological evaluation, preclinical studies, and potentially commercial production. nih.gov
Finally, total synthesis provides a platform for the systematic creation of synthetic analogues and derivatives. nih.govnih.gov Access to a reliable synthetic pathway allows for modifications to the core structure of this compound, which is vital for exploring structure-activity relationships (SAR) and potentially developing compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov
Strategies and Methodologies in this compound Total Synthesis
Common strategies employed in natural product total synthesis include convergent synthesis, where multiple fragments of the molecule are synthesized separately and then coupled in a later step, and linear synthesis, where the molecule is built step-by-step from a starting material. The choice of strategy often depends on the molecular complexity and the availability of suitable reactions.
Methodologies frequently utilized involve a wide array of organic transformations, including asymmetric synthesis to control stereochemistry, metal-catalyzed reactions, pericyclic reactions, and various functional group interconversions. rsc.org The synthesis of furanone-containing natural products like this compound would likely involve methods for constructing the furanone ring and incorporating any other complex functionalities and stereocenters present in the molecule. The development of efficient and selective reactions is paramount to minimize steps and maximize yield.
Development of Synthetic Analogues and Derivatives of this compound
The development of synthetic analogues and derivatives of a natural product like this compound is a crucial step in the lead optimization phase of drug discovery. Since this compound has demonstrated antifungal activity mdpi.com, synthesizing related compounds allows researchers to understand which parts of the molecule are essential for its activity and how modifications affect its biological profile.
This process involves creating compounds that are structurally similar to this compound but with specific alterations. These alterations can include changes to side chains, modifications of functional groups, or alterations to the core furanone ring system. The goal is to identify compounds with enhanced potency, broader spectrum of activity, reduced toxicity, or improved pharmacological properties compared to the parent natural product.
The synthesis of analogues often leverages the methodologies developed during the total synthesis effort. By having access to key synthetic intermediates or a flexible synthetic route, chemists can introduce variations at specific positions within the this compound structure.
Derivatization Approaches for Structure-Activity Exploration
Derivatization approaches for structure-activity relationship (SAR) exploration of this compound would involve systematic chemical modifications to specific functional groups or regions of the molecule. This process aims to probe the importance of different structural features for antifungal activity.
Typical derivatization strategies could include:
Modification of hydroxyl groups: this compound's structure includes hydroxyl groups, which could be acetylated, alkylated, or converted to other functional groups to assess the role of hydrogen bonding and polarity.
Alteration of the furanone ring: Modifications to the furanone core, such as changing substituents or altering the oxidation state, could reveal the importance of this moiety for activity.
Variations in alkyl chains or substituents: If this compound has alkyl chains or other substituents, varying their length, branching, or introducing different functional groups can provide insights into steric and electronic requirements for activity.
Formation of prodrugs: Derivatization might also involve creating prodrugs to improve solubility, bioavailability, or targeting.
Each derivative synthesized would be tested for its antifungal activity, and the resulting biological data would be correlated with the structural modifications. This iterative process of synthesis and testing allows for the development of a detailed understanding of the SAR, guiding the design of more potent and effective antifungal agents. While specific SAR studies for this compound were not found, this general approach is standard in the investigation of biologically active natural products. mdpi.comnih.govfrontiersin.org
Mechanistic Studies of Appenolide B S Biological Activities
Investigations into the Antifungal Activity of Appenolide B
This compound has been investigated for its efficacy against a range of fungal species, demonstrating inhibitory effects in in vitro studies. ijareeie.com
Spectrum of Antifungal Efficacy in vitro
Studies have shown that this compound exhibits antifungal activity against several fungi, including the human pathogen Candida albicans and the coprophilous fungi Sordaria fimicola and Ascobolus furfuraceous. ijareeie.com In standard disc assays, 150 micrograms of this compound were sufficient to produce zones of inhibition measuring 12-14 millimeters against Candida albicans. ijareeie.com Similar antifungal effects were observed with this compound against Sordaria fimicola and Ascobolus furfuraceous. ijareeie.com
Here is a summary of the in vitro antifungal efficacy:
| Fungal Species | Zone of Inhibition (mm) at 150 µg |
| Candida albicans | 12-14 |
| Sordaria fimicola | Similar to C. albicans |
| Ascobolus furfuraceous | Similar to C. albicans |
Cellular and Molecular Mechanisms of Antifungal Action
While the precise cellular and molecular mechanisms underlying this compound's antifungal action are not explicitly detailed in the provided search results, the general mechanisms of antifungal agents often involve targeting essential components of fungal cells. For instance, many antifungal compounds disrupt the integrity of the fungal cell membrane, interfere with cell wall synthesis, inhibit crucial enzymes, or affect nucleic acid and protein synthesis. scielo.brresearchgate.netfrontiersin.orgnih.gov Further research would be needed to elucidate the specific pathways and targets that this compound interacts with within fungal cells.
Investigations into the Antibacterial Activity of this compound
In addition to its antifungal properties, this compound has also shown antibacterial activity. ijareeie.com
Spectrum of Antibacterial Efficacy in vitro
This compound has demonstrated antibacterial properties against Bacillus subtilis in in vitro disc assays. ijareeie.com At a concentration of 150 micrograms per disk, this compound produced zones of inhibition measuring 8 millimeters against Bacillus subtilis. ijareeie.com
Here is a summary of the in vitro antibacterial efficacy:
| Bacterial Species | Zone of Inhibition (mm) at 150 µg |
| Bacillus subtilis | 8 |
Hypothesized Mechanisms of Bacterial Growth Inhibition
Structure Activity Relationship Sar and Pharmacophore Analysis of Appenolide B
Comparative Biological Activity Profiles of Appenolides A, B, and C
Appenolides A, B, and C are structurally related furanone derivatives, but they exhibit distinct biological activity profiles. Appenolide A has been identified as an antifungal agent. medchemexpress.com In comparative studies, both Appenolide B and Appenolide C have demonstrated broader antimicrobial activity, exhibiting both antifungal and antibacterial properties. researchgate.net This difference in activity suggests that the structural variations among these three compounds play a crucial role in determining their biological targets and efficacy against different types of microorganisms.
The molecular formulas of these compounds highlight their structural relationship and subtle differences: Appenolide A has a molecular formula of C₁₄H₂₀O₃, while both this compound and Appenolide C share the formula C₁₄H₂₂O₃. medchemexpress.com, chemblink.com, invivochem.cn, bio-fount.com, chem960.com, bio-fount.com The presence of two additional hydrogen atoms in this compound and C compared to Appenolide A is a key indicator of structural variations, likely involving the saturation or functionalization of the side chain.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Antifungal Activity | Antibacterial Activity |
| Appenolide A | C₁₄H₂₀O₃ | 236.31 | Yes | No |
| This compound | C₁₄H₂₂O₃ | 238.33 | Yes | Yes |
| Appenolide C | C₁₄H₂₂O₃ | 238.33 | Yes | Yes |
Elucidation of Key Structural Features Conferring Antimicrobial Potency
The differential antimicrobial activities observed among Appenolides A, B, and C can be correlated with their structural differences, particularly concerning the side chain attached to the furanone core. Appenolide A possesses a ketone group within its side chain. medchemexpress.com, chemblink.com In contrast, this compound and Appenolide C feature a hydroxyl group on their side chains, and the position and stereochemistry of this hydroxyl group differentiate B and C. acs.org, chemblink.com, bio-fount.com, chem960.com, bio-fount.com
Based on the observed activities, the presence of a hydroxyl group on the side chain, as found in this compound and C, appears to be crucial for conferring antibacterial activity in addition to antifungal effects. researchgate.net This suggests that the polarity and hydrogen-bonding capabilities introduced by the hydroxyl group may facilitate interactions with bacterial targets or membranes that are not engaged by the ketone functionality in Appenolide A. While the furanone core is common to all three compounds and likely contributes to the general antifungal activity, the specific nature and functionalization of the side chain, particularly the presence and location of the hydroxyl group, are key determinants of the broader antimicrobial spectrum. The stereochemistry at the hydroxyl-bearing carbon in the side chain also represents a structural difference between this compound (appearing racemic) and Appenolide C ((+)-(E) isomer) acs.org, chem960.com, bio-fount.com, which could potentially influence their biological potency or target interactions.
General principles of structure-activity relationships observed in other antimicrobial compound classes, such as flavonoids and antimicrobial peptides, highlight the importance of functional groups like hydroxyls, the degree of unsaturation, hydrophobicity, and the precise positioning of these features for optimal activity. mdpi.com, nih.gov, nih.gov, mdpi.com, frontiersin.org Applying these principles, the furanone ring system and the specific length and functionalization of the unsaturated hydrocarbon side chain are likely the primary pharmacophores of the Appenolide series. The variation in the oxygen-bearing functional group (ketone vs. hydroxyl) on the side chain represents a critical structural determinant for the observed differences in antibacterial activity.
Rational Design Principles for Enhanced Biological Activity
Understanding the structure-activity relationships of Appenolides A, B, and C provides a foundation for the rational design of analogs with potentially enhanced or altered biological activities. Since the presence of a hydroxyl group on the side chain appears linked to antibacterial activity, modifications to this functional group or its position could be explored.
Rational design strategies could include:
Modification of the Hydroxyl Group: Altering the position of the hydroxyl group on the side chain or introducing additional hydroxyl groups could investigate the impact on potency and spectrum of activity.
Stereochemical Modifications: Given the observed difference in stereochemistry between this compound and C, synthesizing and evaluating enantiomerically pure forms of this compound and exploring different stereoisomers of analogs could provide insights into stereospecific interactions with biological targets.
Side Chain Variations: Modifying the length, degree of unsaturation, or introducing different functional groups (e.g., amines, halogens) along the hydrocarbon tail could probe the optimal lipophilicity and electronic properties required for activity. nih.gov, frontiersin.org
Furanone Core Modifications: While the furanone core is presented as a common feature, subtle modifications to this ring system could also be investigated, although this might impact the core antifungal activity.
By systematically synthesizing and evaluating analogs based on these principles, researchers can gain a deeper understanding of the pharmacophore of this compound and develop derivatives with improved potency, selectivity, or pharmacokinetic properties. The comparative analysis of the naturally occurring Appenolides A, B, and C serves as a valuable starting point for such targeted structural modifications.
Advanced Research Perspectives and Future Directions
Integration of Omics Technologies in Appenolide B Research (e.g., Metabolomics, Transcriptomics)
The application of omics technologies, such as metabolomics and transcriptomics, holds significant promise for unraveling the complex biological effects and mechanisms of action of this compound. Transcriptomics allows for the study of gene expression levels, providing insights into how biological systems respond at the RNA level to exposure to this compound. wjbphs.com Metabolomics, on the other hand, offers a global snapshot of the small-molecule metabolites within a biological system, revealing the metabolic pathways affected by the compound. mdpi.comnih.gov
Integrating data from both transcriptomics and metabolomics can provide a more comprehensive understanding of the molecular mechanisms influenced by this compound. mdpi.comnih.govfrontiersin.org This integrated approach can help pinpoint functional genes associated with metabolic changes, refine the scope for subsequent validation, and provide novel insights into pivotal genes and metabolites within complex regulatory networks. mdpi.comnih.gov For instance, combined transcriptomic and metabolomic analyses have been used to explore molecular mechanisms in various biological contexts, including plant responses to environmental stress and the study of neurological diseases. mdpi.comnih.govfrontiersin.org While specific studies integrating these technologies for this compound were not found in the search results, the general applicability of these methods suggests their potential value in this compound research to elucidate its impact on cellular processes and identify potential biomarkers or pathways involved in its activity.
Exploration of Novel Molecular Targets for this compound and Its Analogues
Identifying the specific molecular targets with which this compound interacts is crucial for understanding its biological functions and developing potential therapeutic applications. Target identification is a critical phase in biomedical research and drug discovery. wjbphs.comfrontiersin.org Approaches for identifying molecular targets include both virtual and experimental screening methods. frontiersin.org Molecular docking, a structure-based virtual screening approach, can predict the likely binding partners of a small molecule like this compound. frontiersin.org Experimental techniques, such as affinity chromatography coupled with mass spectrometry, can be used to isolate and identify proteins that bind to this compound in biological samples.
Exploring novel molecular targets for this compound and its analogues can be guided by observed biological activities. If this compound demonstrates antimicrobial properties, for example, research could focus on identifying targets essential for microbial survival or growth. The development of novel therapeutic interventions relies on identifying and validating specific molecular targets associated with diseases. wjbphs.com By understanding the molecular basis of a compound's activity, researchers can rationally design analogues with improved potency, selectivity, and pharmacological properties. wjbphs.com The search for novel targets is an ongoing process in drug discovery, leveraging various innovative strategies. discoveryontarget.com
Development of Chemoenzymatic Synthetic Routes for this compound and Its Derivatives
The structural complexity of natural products like this compound can make their chemical synthesis challenging. Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic transformations, offers a promising alternative for the efficient and stereoselective production of complex molecules. chemistryviews.orgbeilstein-journals.orgfrontiersin.org This approach leverages the high specificity and mild reaction conditions offered by enzymes, complementing the flexibility of chemical methods. frontiersin.org
Chemoenzymatic strategies have been successfully applied to the synthesis of various complex natural products, including polyketides and macrocyclic peptides. chemistryviews.orgbeilstein-journals.org For instance, studies have reported chemoenzymatic routes for the synthesis of polyketide-derived compounds and macrocyclic peptides, highlighting the potential of this approach for molecules with intricate structures and multiple stereogenic centers. chemistryviews.orgbeilstein-journals.org Developing chemoenzymatic routes for this compound and its derivatives could facilitate the production of sufficient quantities for research and potentially enable the synthesis of novel analogues with modified properties. This approach requires a thorough understanding of the biosynthetic pathways involved and the identification of suitable enzymes. chemistryviews.org
Applications in Chemical Biology Tool Development
This compound and its derivatives could serve as valuable tools in chemical biology to probe specific biological processes or targets. Chemical biology utilizes chemical techniques and tools to study, manipulate, and understand biological systems. scilifelab.seccia.org.au Small molecules can be designed or utilized as chemical probes to interrogate protein function, modulate biomolecular interactions, and elucidate biological pathways. scilifelab.seccia.org.au
Developing this compound as a chemical biology tool might involve synthesizing labeled versions of the compound (e.g., fluorescent or affinity tags) to track its distribution, identify its binding partners in situ, or study its cellular uptake and metabolism. Such tools can provide insights into the compound's mechanism of action and the biological roles of its targets. Chemical biology tools are instrumental in target discovery, target validation, and mechanism-of-action elucidation. scilifelab.se They can be applied to study various biological phenomena, including cell-cell communication and protein modifications. frontiersin.orgnih.gov
Prospects in Medicinal Chemistry Lead Optimization for Antimicrobial Agents
If this compound exhibits antimicrobial activity, medicinal chemistry lead optimization efforts could focus on improving its potency, spectrum of activity, and pharmacokinetic properties while minimizing potential toxicity. Lead optimization is a critical phase in drug discovery where the chemical structures of initial lead compounds are refined to enhance their drug-like properties. biobide.comefmc.info This involves systematic structural modifications to improve aspects such as potency, selectivity, stability, and absorption, distribution, metabolism, and excretion (ADME) characteristics. biobide.com
Q & A
Q. Advanced Mechanistic Validation
- Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (Kd).
- Knockdown/Overexpression Models : Use CRISPR/Cas9-edited cell lines to confirm target dependency.
- Structural Analysis : Collaborate with crystallography teams to resolve this compound-protein co-structures .
How should researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics?
Q. Advanced Preclinical Design
- Animal Models : Select species with metabolic profiles relevant to humans (e.g., Sprague-Dawley rats).
- Dosing Regimens : Conduct pilot studies to determine maximum tolerated doses (MTD) and bioavailability via LC-MS plasma analysis.
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
What are best practices for integrating this compound data into open-access knowledge bases?
Q. Advanced Data Sharing
- Formatting : Use standardized templates (e.g., ChEMBL or PubChem upload guidelines) for chemical properties and bioactivity data.
- Metadata Inclusion : Annotate datasets with experimental conditions (e.g., pH, temperature) to facilitate reuse.
- Ethical Licensing : Ensure compliance with Creative Commons licenses for public data sharing .
How can researchers structure interdisciplinary collaborations to explore this compound’s therapeutic potential?
Q. Advanced Collaborative Frameworks
- Role Definition : Assign tasks across teams (e.g., synthetic chemists, pharmacologists, computational biologists).
- Data Integration Tools : Use platforms like LabArchives or GitHub for real-time data sharing and version control.
- Conflict Resolution : Establish protocols for reconciling methodological differences (e.g., assay sensitivity thresholds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
